molecular formula C5H11NO3 B1143811 3,4,5-Trihydroxypiperidin CAS No. 13042-55-2

3,4,5-Trihydroxypiperidin

Cat. No.: B1143811
CAS No.: 13042-55-2
M. Wt: 133.15
InChI Key:
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Description

3,4,5-Trihydroxypiperidin (3,4,5-THP) is a small organic molecule that has recently gained attention in the scientific community due to its wide range of applications. 3,4,5-THP is a unique molecule because it is composed of three hydroxyl groups, which can be used to form covalent bonds with other molecules. This makes 3,4,5-THP an excellent building block for the synthesis of more complex organic molecules. In addition, 3,4,5-THP has been studied for its potential biochemical and physiological effects, as well as its ability to be used as a lab tool.

Scientific Research Applications

  • Modulation of Glycosidase Enzymes : 3,4,5-Trihydroxypiperidines are biologically active and primarily modulate glycosidase enzymes due to their structural resemblance to pyranose monosaccharides. Expedient syntheses of these compounds are important for accessing valuable drug leads targeting the glycobiological machinery of living systems (Wood et al., 2018).

  • Biological Activities : These compounds, including their N‐ and O‐derivatives, show remarkable biological activities, such as immunosuppressant and antibacterial activities, beyond glycosidase inhibition. This suggests their potential in various therapeutic applications (Prichard et al., 2018).

  • Synthesis of Natural Products and Enzyme Inhibitors : Diversely substituted 3,4,5-trihydroxypiperidines and related compounds have been synthesized, some of which showed moderate inhibition of enzymes like α-L-fucosidase and β-glucosidase (Matassini et al., 2014).

  • Stereoselective and Biocatalysed Synthesis : Stereoselective and biocatalysed synthetic routes to these compounds and their derivatives are key for their potential as drug leads, particularly for diseases dependent on glycosidase modulation (Prichard et al., 2018).

  • Synthesis of N-Alkoxy Analogues : Methods for the synthesis of the N-alkoxy analogues of 3,4,5-trihydroxypiperidine have been developed, which are useful for preparing compounds containing the trans diol structure (Sun et al., 1998).

  • Glycosidase Inhibition by Novel Compounds : Novel 2-aryl-3,4,5-trihydroxypiperidines were synthesized and assayed against enzymes, demonstrating weak inhibition against specific glycosidases (Zhao et al., 2013).

  • Solid Phase Synthesis of Enantiomerically Pure Compounds : A method for solid phase synthesis of enantiomerically pure 3,4,5-trihydroxypiperidin-2-ones has been described, which is significant for creating specific drug compounds (Piró et al., 2001).

  • Enantioselective Synthesis : Enantioselective synthesis of these compounds has been reported, contributing to the development of azasugar drugs (Amat et al., 2001).

Mechanism of Action

Target of Action

The primary target of 3,4,5-Trihydroxypiperidin is Exoglucanase/xylanase . This enzyme is found in the bacterium Cellulomonas fimi and plays a crucial role in the breakdown of complex carbohydrates .

Mode of Action

It is known that the compound interacts with its target enzyme, possibly altering its function

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given its target, it is plausible that the compound influences carbohydrate metabolism pathways, particularly those involving the breakdown of complex carbohydrates. More research is needed to confirm this and identify any downstream effects .

Future Directions

The synthesis of five new multivalent derivatives of a trihydroxypiperidine iminosugar was accomplished through copper catalyzed alkyne-azide cycloaddition (CuAAC) reaction of an azido ending piperidine and several propargylated scaffolds . The resulting multivalent architectures were assayed as inhibitors of lysosomal GCase, the defective enzyme in Gaucher Disease . This suggests potential future directions in the development of treatments for diseases like Gaucher Disease .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trihydroxypiperidin have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its inhibitory activity on glycosidase enzymes, affecting its overall impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of glycosidase enzymes, leading to changes in glycosylation patterns and cellular processes . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with glycosidase enzymes. The compound’s inhibition of these enzymes affects the metabolic flux and levels of metabolites involved in glycosylation processes . Additionally, this compound may interact with other enzymes and cofactors, further influencing its metabolic pathways and overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are crucial for understanding its overall impact on cellular processes and its potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCNETIHECSPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the potential medical applications of 3,4,5-trihydroxypiperidine derivatives?

A1: Research suggests that 3,4,5-trihydroxypiperidine derivatives show promise as potential treatments for various metabolic disorders. One study highlights their potential use against prediabetes, gastritis, constipation, gastrointestinal infections, meteorismus, flatulence, caries, atherosclerosis, hypertension, and particularly diabetes, hyperlipidemia, and obesity. [] This broad spectrum of potential applications stems from their structural similarity to sugars, which may allow them to interact with biological pathways involved in carbohydrate metabolism.

Q2: How are 3,4,5-trihydroxypiperidine derivatives synthesized?

A2: Several synthetic approaches to 3,4,5-trihydroxypiperidine derivatives have been explored. One study focused on flexible synthesis strategies utilizing 1,6-dihydro-3-(2H)-pyridone and 1,2,3,6-tetrahydropyridin-3-ol as starting materials. [] These building blocks offer versatility in introducing hydroxyl groups at specific positions on the piperidine ring. Another study employed d-ribono-1,4-lactone as a starting material for the synthesis of novel N-substituted 3,4,5-trihydroxypiperidin-2-ones. [] This approach leverages the existing chirality of the sugar lactone to control the stereochemistry of the final product.

Q3: What is the significance of the stereochemistry in 3,4,5-trihydroxypiperidine derivatives?

A3: As with many biologically active molecules, the stereochemistry of 3,4,5-trihydroxypiperidine derivatives is crucial for their activity. One study successfully developed an enzymatic racemate resolution method for an allyl alcohol intermediate, achieving an enantiomeric excess (ee) greater than 98% for the desired enantiomer. [] This high enantioselectivity is essential for studying the specific biological effects of each enantiomer and developing potentially safer and more effective drugs.

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